3,3-dimethyl-2-phenyloxirane-2-carboxylic acid
Description
Strategic Importance of Epoxide and Carboxylic Acid Functionalities in Chemical Transformations
The strategic importance of oxirane carboxylic acids lies in the dual reactivity offered by the epoxide and carboxylic acid moieties. The epoxide ring, being a strained heterocycle, is susceptible to ring-opening reactions by a variety of nucleophiles, leading to the formation of functionalized α-hydroxy carboxylic acid derivatives. This reactivity is a cornerstone of their synthetic utility, allowing for the introduction of diverse substituents with regio- and stereochemical control.
The carboxylic acid group, on the other hand, serves as a versatile handle for further chemical modifications. It can be converted into esters, amides, or other carboxylic acid derivatives, and can also participate in decarboxylation reactions. The acidic nature of this group can also influence the reactivity of the neighboring epoxide ring. The interplay between these two functional groups provides a rich platform for the design of complex synthetic strategies.
Structural and Synthetic Context of 3,3-Dimethyl-2-phenyloxirane-2-carboxylic Acid
Structural Features: The molecular structure of this compound is defined by a central oxirane ring. One carbon of the ring is quaternary, bonded to a phenyl group and a carboxylic acid group. The other carbon of the ring is also quaternary, bonded to two methyl groups. This substitution pattern distinguishes it from many other glycidic acids and has important implications for its stereochemistry and reactivity. Due to the presence of two quaternary carbons in the oxirane ring, one of which is a stereocenter (C2), the molecule can exist as a pair of enantiomers.
Synthetic Context: The primary route for the synthesis of oxirane carboxylic acids and their ester precursors is the Darzens condensation. This reaction involves the condensation of a ketone or an aldehyde with an α-haloester in the presence of a base to form an α,β-epoxy ester (a glycidic ester). Subsequent hydrolysis of the ester group yields the desired oxirane carboxylic acid.
For the synthesis of this compound, a plausible synthetic approach would involve the Darzens condensation of acetophenone (B1666503) with an ester of 2-bromo-2-methylpropanoic acid, followed by hydrolysis of the resulting ester.
Overview of Key Research Avenues in Substituted Oxirane Carboxylic Acid Chemistry
Research into substituted oxirane carboxylic acids is an active area of investigation in organic chemistry. Key avenues of research include:
Asymmetric Synthesis: The development of stereoselective methods to access enantiomerically pure oxirane carboxylic acids is of significant interest, as the stereochemistry of these building blocks is often crucial for the biological activity of the target molecules.
Novel Ring-Opening Reactions: The exploration of new reagents and catalysts for the regioselective and stereoselective ring-opening of the epoxide moiety continues to be a focus, expanding the synthetic utility of this class of compounds.
Applications in Total Synthesis: The use of substituted oxirane carboxylic acids as key intermediates in the total synthesis of natural products and pharmaceutically active compounds showcases their importance as versatile building blocks.
Mechanistic Studies: Detailed mechanistic investigations into the formation and reactions of oxirane carboxylic acids, often aided by computational studies, provide a deeper understanding of their reactivity and help in the design of new synthetic methodologies.
While specific research applications for this compound are not extensively documented in publicly available literature, its structural motifs suggest its potential as a precursor for the synthesis of sterically hindered α-hydroxy carboxylic acids and other complex molecular architectures.
Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 76527-37-2 |
| Molecular Formula | C₁₁H₁₂O₃ |
| IUPAC Name | This compound |
| InChI Key | ABBBAXAFEXFVHF-UHFFFAOYSA-N |
Structure
3D Structure
Properties
CAS No. |
76527-37-2 |
|---|---|
Molecular Formula |
C11H12O3 |
Molecular Weight |
192.21 g/mol |
IUPAC Name |
3,3-dimethyl-2-phenyloxirane-2-carboxylic acid |
InChI |
InChI=1S/C11H12O3/c1-10(2)11(14-10,9(12)13)8-6-4-3-5-7-8/h3-7H,1-2H3,(H,12,13) |
InChI Key |
ABBBAXAFEXFVHF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(O1)(C2=CC=CC=C2)C(=O)O)C |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 3,3 Dimethyl 2 Phenyloxirane 2 Carboxylic Acid and Analogues
Carbon-Carbon Bond Forming Epoxide Syntheses
The construction of the epoxide ring, particularly in conjunction with the formation of a new carbon-carbon bond, is a cornerstone of epoxide synthesis. The Darzens condensation represents a classic and effective method for achieving this transformation. wikipedia.org
Darzens Condensation and its Stereochemical Control
The Darzens condensation, also known as the glycidic ester condensation, is a chemical reaction between a ketone or aldehyde and an α-haloester in the presence of a base to form an α,β-epoxy ester, often called a "glycidic ester". wikipedia.orgscienceinfo.com This reaction is highly valuable as it constructs the carbon skeleton and the epoxide ring in a single synthetic step. mdpi.com To synthesize the target compound's ester precursor, ethyl 3,3-dimethyl-2-phenyloxirane-2-carboxylate, the Darzens condensation would involve the reaction of acetone (B3395972) with an ester of α-chlorophenylacetic acid.
The generally accepted mechanism begins with the deprotonation of the α-halo ester at the halogenated carbon by a strong base, forming a resonance-stabilized enolate. wikipedia.orgscienceinfo.com This enolate then acts as a nucleophile, attacking the carbonyl carbon of the ketone (acetone). The resulting intermediate, a halohydrin, undergoes an intramolecular SN2 reaction where the oxygen anion displaces the adjacent halide, forming the oxirane ring. wikipedia.orgscienceinfo.comorganic-chemistry.org The stereochemical outcome of the reaction is determined during these steps, with the initial attack of the enolate on the carbonyl establishing two new stereocenters, and the subsequent ring-closing inversion of one center dictating the final cis/trans geometry of the epoxide. wikipedia.orgscienceinfo.com
The choice of base is critical in the Darzens condensation. Traditional bases like sodium ethoxide, sodium amide, or potassium tert-butoxide are commonly used. unacademy.com However, the selection of the base can significantly influence the reaction's efficiency and prevent side reactions.
Recently, phosphazene bases have emerged as highly effective promoters for the Darzens condensation. nih.gov These superbases, such as P₁-t-Bu, are characterized by high basicity and poor nucleophilicity. nih.govresearchgate.net This combination is advantageous as it allows for efficient deprotonation of the α-halo ester to form the required carbon nucleophile while minimizing unwanted side reactions, such as the hydrolysis of the resulting glycidic ester product. nih.gov Research has shown that phosphazene bases can afford α,β-epoxy esters in nearly quantitative yields under mild conditions and in short reaction times when reacting α-halo esters with aromatic aldehydes. organic-chemistry.orgnih.gov While these studies have primarily focused on aldehydes, the principles are applicable to ketones as well. nih.gov The use of aprotic, low-polarity solvents like THF, DCM, or acetonitrile (B52724) is preferred with these bases to further suppress ester hydrolysis. nih.gov
| Base Type | Common Examples | Key Characteristics |
| Alkoxides | Sodium ethoxide, Potassium tert-butoxide | Strong bases, but can be nucleophilic, potentially leading to side reactions. |
| Amides | Sodium amide (NaNH₂), LDA | Very strong bases, effective for deprotonation. |
| Phosphazenes | P₁-t-Bu, P₄-t-Bu | Highly basic, non-nucleophilic, minimize product hydrolysis, effective in aprotic solvents. nih.govresearchgate.net |
Optimizing the synthetic yield and controlling the diastereoselectivity (the ratio of cis to trans isomers) are key challenges in the Darzens condensation. The final cis/trans ratio of the epoxide is typically between 1:1 and 1:2. organic-chemistry.org The diastereoselectivity can be influenced by several factors, including the structure of the reactants, the choice of base, the solvent, and the reaction temperature. psiberg.com The stability of the intermediate halohydrins and the kinetics of the ring-closing step play a crucial role in determining which diastereomer is formed preferentially. wikipedia.org
| Carbonyl | α-Halo Ester | Base | Solvent | Yield | Diastereomeric Ratio (trans:cis) |
| Benzaldehyde (B42025) | Ethyl chloroacetate | P₁-t-Bu | Acetonitrile | 98% | 1:1.3 |
| 4-Nitrobenzaldehyde | Ethyl chloroacetate | P₁-t-Bu | Acetonitrile | 99% | 1:1.5 |
| Acetophenone (B1666503) | Ethyl chloroacetate | NaOEt | Ethanol | ~75% | Not specified |
This table presents data from analogous Darzens reactions to illustrate typical yields and selectivities.
Glycidic Ester Formation and Subsequent Hydrolysis
An alternative to the one-step Darzens condensation is a two-step sequence involving the formation of a glycidic ester via epoxidation of an α,β-unsaturated ester, followed by hydrolysis to yield the target carboxylic acid. wikipedia.org This route offers a different approach to controlling the final product's structure.
This method first requires the synthesis of an α,β-unsaturated ester precursor, in this case, an ester of 3,3-dimethyl-2-phenylpropenoic acid. This precursor is then subjected to epoxidation. Peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), are common and effective reagents for converting the double bond of the unsaturated ester into an epoxide ring. masterorganicchemistry.comleah4sci.com
The reaction proceeds via a concerted mechanism where the oxygen atom from the peracid is transferred to the alkene in a single step, typically resulting in syn-addition of the oxygen across the double bond. masterorganicchemistry.comleah4sci.com The reactivity of the alkene is a key factor; electron-withdrawing groups, such as the ester moiety in α,β-unsaturated esters, can decrease the nucleophilicity of the double bond, making the reaction slower compared to electron-rich alkenes. wikipedia.org However, the methodology is well-established and generally provides good to excellent yields of the corresponding epoxy esters. researchgate.net
| Alkene Substrate | Oxidant | Conditions | Yield |
| Methyl methacrylate | m-CPBA | Elevated temp., radical inhibitor | High |
| Vinylcyclohexane | Ni(II) complex / m-CPBA | CH₃CN/CH₂Cl₂ | 87% |
| trans-Stilbene | Ni(II) complex / m-CPBA | CH₃CN/CH₂Cl₂ | 65% (trans-epoxide) |
This table shows representative yields for the epoxidation of various unsaturated compounds to highlight the general efficacy of the method.
The final step in this synthetic sequence is the hydrolysis of the ester group of the previously formed 3,3-dimethyl-2-phenyloxirane-2-carboxylate ester to the desired carboxylic acid. This transformation can be achieved through either acid- or base-catalyzed hydrolysis. chemistrysteps.com
Base-catalyzed hydrolysis, also known as saponification, is often preferred because it is an irreversible process. chemistrysteps.com The reaction involves the nucleophilic attack of a hydroxide (B78521) ion (e.g., from NaOH or KOH) on the ester's carbonyl carbon. This leads to the formation of a tetrahedral intermediate which then collapses, expelling the alkoxide leaving group to form the carboxylic acid. In the basic medium, the carboxylic acid is immediately deprotonated to form a carboxylate salt. chemistrysteps.com An acidic workup is then required to protonate the carboxylate and isolate the final 3,3-dimethyl-2-phenyloxirane-2-carboxylic acid product. Enzymatic hydrolysis methods have also been developed, offering high selectivity and mild reaction conditions. google.com
Epoxidation of Olefinic Precursors
The formation of the oxirane (epoxide) ring is a critical step in the synthesis of this compound. This is typically achieved through the epoxidation of its corresponding olefinic precursor, 3-methyl-2-phenylbut-2-enoic acid. This process involves the addition of a single oxygen atom across the double bond of the alkene.
Direct Epoxidation of Unsaturated Carbonyl Compounds
Direct epoxidation of α,β-unsaturated carbonyl compounds can be accomplished using peroxyacids. meta-Chloroperoxybenzoic acid (m-CPBA) is a widely utilized reagent for converting alkenes into epoxides. researchgate.net The reaction mechanism is concerted, with the oxygen atom being delivered to the same side of the double bond, resulting in a syn addition. masterorganicchemistry.comleah4sci.com This stereospecificity ensures that the stereochemistry of the starting alkene is preserved in the epoxide product. masterorganicchemistry.com
However, the epoxidation of α,β-unsaturated carbonyl compounds with peroxyacids can be challenging. The electron-withdrawing nature of the carbonyl group deactivates the double bond, making it less nucleophilic and thus less reactive towards electrophilic peroxyacids. youtube.com An alternative method for such electron-deficient alkenes is nucleophilic epoxidation using alkaline hydrogen peroxide. In this approach, the hydroperoxide anion (OOH⁻), a strong nucleophile, attacks the β-carbon of the unsaturated system, followed by intramolecular ring closure to form the epoxide. youtube.com
Table 1: Common Reagents for Direct Epoxidation The table below is interactive. Click on the headers to sort the data.
| Reagent | Abbreviation | Typical Conditions | Notes |
|---|---|---|---|
| meta-Chloroperoxybenzoic acid | m-CPBA | Aprotic solvent (e.g., CH₂Cl₂) | Common, effective for many alkenes, but can be slow for electron-poor systems. leah4sci.comyoutube.com |
| Hydrogen Peroxide / Sodium Hydroxide | H₂O₂ / NaOH | Aqueous or alcoholic solvent | Effective for electron-deficient alkenes via nucleophilic attack. youtube.com |
Catalytic Systems for Enantioselective Epoxidation
Achieving stereocontrol during epoxidation is crucial for the synthesis of specific enantiomers, which is of high importance in pharmaceutical chemistry. Several catalytic systems have been developed for the asymmetric epoxidation of olefins.
While the Sharpless-Katsuki epoxidation is a renowned method for the highly enantioselective epoxidation of allylic alcohols using a titanium-tartrate complex, its substrate scope is limited to this class of compounds. wikipedia.orgorganicreactions.orglibretexts.org For unfunctionalized olefins, such as the precursor to the target molecule, other systems are more applicable.
The Jacobsen-Katsuki epoxidation utilizes a chiral manganese-salen complex to catalyze the enantioselective epoxidation of a broader range of alkenes, including cis-disubstituted and aryl-substituted olefins. wikipedia.orgorganic-chemistry.orgopenochem.org This method often employs inexpensive oxidants like sodium hypochlorite (B82951) (bleach). organic-chemistry.orgsynarchive.com The catalyst's structure dictates the facial selectivity of the oxygen atom transfer, leading to high enantiomeric excess (ee) in the product. wikipedia.orgorganische-chemie.ch
More recent developments include the use of chiral N,N′-dioxide–Sc(III) complexes and amide-based Cinchona alkaloids as catalysts for the asymmetric epoxidation of α,β-unsaturated carbonyl compounds with hydrogen peroxide, achieving excellent yields and enantioselectivities under mild, often additive-free, conditions. rsc.orgbuchler-gmbh.comacs.org
Table 2: Selected Catalytic Systems for Asymmetric Epoxidation of Unsaturated Carbonyl Compounds The table below is interactive. Click on the headers to sort the data.
| Catalyst System | Substrate Type | Oxidant | Typical Enantiomeric Excess (ee) |
|---|---|---|---|
| Chiral Mn(III)-salen complexes (Jacobsen-Katsuki) | Aryl- and alkyl-substituted alkenes | NaOCl, m-CPBA | Often >90% for cis-olefins. wikipedia.orgopenochem.org |
| Chiral N,N′-dioxide–Sc(III) complex | α,β-unsaturated ketones & amides | H₂O₂ | Up to 99%. rsc.org |
| Amide-based Cinchona Alkaloids (Phase-Transfer) | α,β-unsaturated ketones | H₂O₂ / NaOH | Up to >99%. acs.org |
Derivatization Strategies for Oxirane Carboxylic Acid Precursors
Once the this compound scaffold is synthesized, its carboxylic acid group provides a handle for further synthetic manipulations. These derivatization strategies are essential for creating analogues, such as esters and amides, which can serve as key intermediates in the synthesis of more complex molecules.
Esterification for Synthetic Manipulations
The conversion of the carboxylic acid to an ester, known as esterification, is a fundamental transformation. Glycidic esters are valuable synthetic intermediates. organicreactions.org Several methods can be employed, with the choice depending on the substrate's sensitivity.
Fischer Esterification : This classic method involves reacting the carboxylic acid with an alcohol under acidic conditions. While effective for simple substrates, the harsh acidic conditions and heat may cause the acid-sensitive epoxide ring to open, making it a less ideal choice for this specific molecule. commonorganicchemistry.com
Alkylation : The carboxylate anion, formed by deprotonating the carboxylic acid with a mild base, can be alkylated with an alkyl halide (e.g., methyl iodide) to form the corresponding ester. This method avoids strongly acidic conditions. commonorganicchemistry.com
Carbodiimide-Mediated Esterification (Steglich Esterification) : Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), activate the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate then reacts with an alcohol under mild, neutral conditions to yield the ester, preserving the epoxide ring. commonorganicchemistry.com
Formation of Amides and Other Carboxylic Acid Derivatives
The formation of an amide bond from a carboxylic acid and an amine is a cornerstone of organic and medicinal chemistry. hepatochem.com Direct condensation requires high temperatures, which are incompatible with the oxirane ring. Therefore, activation of the carboxylic acid is necessary.
The most common strategy involves the use of coupling reagents, many of which were developed for peptide synthesis. fishersci.co.uk Reagents such as DCC, EDC, and others react with the carboxylic acid to form a highly activated intermediate (similar to the one in Steglich esterification). luxembourg-bio.com This intermediate readily reacts with a primary or secondary amine to form the desired amide under mild conditions, ensuring the integrity of the epoxide. hepatochem.comfishersci.co.uk The use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) can suppress side reactions and improve yields. luxembourg-bio.com
Alternatively, the carboxylic acid can be converted to a more reactive derivative, such as an acyl chloride, using reagents like thionyl chloride or oxalyl chloride. fishersci.co.uk The resulting acyl chloride is highly electrophilic and reacts rapidly with amines. However, the conditions required for acyl chloride formation can be harsh and may not be compatible with the epoxide functionality.
The Darzens reaction, which can be used to synthesize oxirane-carboxamides (glycidic amides), involves the condensation of an α-haloacetamide with an aldehyde or ketone in the presence of a base, providing a direct route to these structures. researchgate.netnih.gov
Table 3: Common Reagents for Amide Formation from Carboxylic Acids The table below is interactive. Click on the headers to sort the data.
| Reagent(s) | Method | Conditions | Notes |
|---|---|---|---|
| EDC, DCC, or DIC | Carbodiimide Coupling | Mild, often with additives like HOBt or DMAP. | Widely used, high yields, preserves sensitive functional groups. fishersci.co.ukluxembourg-bio.com |
| HATU, HBTU, PyBOP | Phosphonium/Uronium Salts | Mild, aprotic solvents (e.g., DMF, DCM). | Highly efficient coupling reagents, common in peptide synthesis. |
Reactivity and Mechanistic Investigations of 3,3 Dimethyl 2 Phenyloxirane 2 Carboxylic Acid
Nucleophilic Ring Opening Reactions of the Oxirane Moiety
The three-membered oxirane ring in 3,3-dimethyl-2-phenyloxirane-2-carboxylic acid is characterized by significant ring strain, making it susceptible to ring-opening reactions by a variety of nucleophiles. The presence of substituents on both carbon atoms of the oxirane ring—a phenyl and a carboxylic acid group at C2, and two methyl groups at C3—introduces elements of regioselectivity and stereoselectivity to these reactions.
Regioselectivity of Ring Opening by Various Nucleophiles
The regioselectivity of nucleophilic attack on the unsymmetrically substituted oxirane ring of this compound is dictated by a balance of steric and electronic factors. The outcome of the reaction is highly dependent on the nature of the nucleophile and the reaction conditions.
Under neutral or basic conditions, strong nucleophiles typically react via an S(_N)2 mechanism, where steric hindrance is the dominant factor. In this scenario, the nucleophile will preferentially attack the less sterically hindered carbon atom. For this compound, the C3 position, bearing two methyl groups, is generally less sterically encumbered than the C2 position, which is substituted with a bulky phenyl group and a carboxylic acid.
Conversely, under acidic conditions, the oxygen atom of the oxirane is protonated, which activates the ring towards nucleophilic attack. This reaction proceeds through a transition state with significant carbocationic character. The stability of the potential carbocation at each carbon atom then becomes the determining factor. A carbocation at the C2 position is significantly stabilized by the adjacent phenyl group through resonance. Therefore, under acidic conditions, nucleophilic attack is favored at the more substituted C2 position.
The predicted regioselectivity of the ring-opening reaction with various nucleophiles is summarized in the table below.
| Nucleophile/Condition | Predicted Major Site of Attack | Controlling Factor |
| Strong, unhindered nucleophiles (e.g., CH(_3)O, CN) | C3 | Steric hindrance |
| Bulky nucleophiles (e.g., (CH(3))({3})CO) | C3 (slower reaction rate) | Steric hindrance |
| Weak nucleophiles in acidic medium (e.g., H(_2)O/H, ROH/H) | C2 | Electronic (carbocation stability) |
Stereochemical Course of Nucleophilic Attack
The nucleophilic ring-opening of epoxides generally proceeds via an S(_N)2 mechanism, which involves a backside attack of the nucleophile on the carbon atom of the oxirane ring. This results in an inversion of the stereochemical configuration at the center of attack.
For this compound, which has a chiral center at C2, the stereochemical outcome of the ring-opening reaction is of significant interest. If the starting material is an enantiomerically pure form of the acid, the nucleophilic attack will lead to the formation of a product with a specific stereochemistry. For instance, if a nucleophile attacks the C2 carbon, the stereochemistry at this center will be inverted. Similarly, an attack at the C3 carbon would also proceed with inversion of configuration if C3 were a stereocenter.
Catalytic Activation of Oxirane Ring Opening
The reactivity of the oxirane ring can be significantly enhanced through the use of catalysts. Both Lewis acids and organocatalysts have been shown to be effective in promoting the ring-opening of epoxides.
Lewis acids are effective catalysts for the ring-opening of epoxides. They function by coordinating to the oxygen atom of the oxirane ring, which polarizes the C-O bonds and increases the electrophilicity of the ring carbons. This activation facilitates the attack by even weak nucleophiles.
In the case of this compound, Lewis acid catalysis is expected to strongly favor nucleophilic attack at the C2 position. The coordination of the Lewis acid to the oxirane oxygen would lead to a partial positive charge development on the ring carbons, with a greater charge density being stabilized at the C2 position due to the resonance-donating ability of the phenyl group. This electronic preference, combined with the activation provided by the Lewis acid, would direct the nucleophile to the C2 carbon.
In recent years, organocatalysis has emerged as a powerful tool in organic synthesis. For epoxide ring-opening reactions, various organocatalytic systems have been developed. These can include hydrogen-bond donors that can activate the epoxide in a manner similar to protonation, or nucleophilic catalysts that can open the ring to form a reactive intermediate. While specific studies on the organocatalytic ring-opening of this compound are not extensively documented, the principles of organocatalysis suggest that such transformations are feasible and could offer advantages in terms of selectivity and milder reaction conditions.
Reactions Involving the Carboxylic Acid Functionality
The carboxylic acid group in this compound is a versatile functional group that can undergo a variety of chemical transformations. These reactions are generally well-established in organic chemistry and can be applied to this specific molecule to generate a range of derivatives. rug.nlmagtech.com.cnmasterorganicchemistry.com
Key reactions of the carboxylic acid functionality include:
Esterification: The reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst (Fischer esterification) yields the corresponding ester. This is a reversible reaction that is typically driven to completion by using an excess of the alcohol or by removing the water formed during the reaction. rug.nl
Formation of Acid Chlorides: Treatment of the carboxylic acid with reagents such as thionyl chloride (SOCl(_2)) or oxalyl chloride ((COCl)(_2)) converts it into the more reactive acid chloride. This derivative can then be readily converted into a variety of other carboxylic acid derivatives, such as amides and anhydrides. masterorganicchemistry.com
Reduction: The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH(_4)). It is important to note that such strong reducing agents can also potentially open the oxirane ring. rug.nl
Decarboxylation: The removal of the carboxyl group as carbon dioxide is a potential reaction, particularly under certain thermal or catalytic conditions. The stability of the resulting carbanion or carbocation intermediate would influence the feasibility of this reaction.
The following table summarizes some of the common reactions of the carboxylic acid group in this compound.
| Reaction | Reagents | Product |
| Esterification | ROH, H | Ester |
| Acid Chloride Formation | SOCl(_2) | Acid Chloride |
| Amide Formation (from acid chloride) | R(_2)NH | Amide |
| Reduction | 1. LiAlH(_4), 2. H(_2)O | Primary Alcohol |
Acid-Catalyzed Reactions and Protonation Effects
The reactivity of this compound in the presence of acid is a subject of significant mechanistic interest. The strained nature of the epoxide ring makes it susceptible to ring-opening reactions, a process that is often initiated by protonation. The carboxylic acid group present in the molecule also plays a crucial role, influencing the reaction pathways through its Brønsted acidic properties .
In acid-catalyzed rearrangements of similar 3-aryloxirane-2-carboxamides, the proximal aryl and amide groups have been shown to exert strong synergetic effects that control the oxirane-opening and subsequent rearrangement sequences nih.gov. While the title compound lacks an amide group, the principles of acid catalysis remain relevant. Protonation of the oxirane oxygen is a key initial step, enhancing the electrophilicity of the ring carbons and facilitating nucleophilic attack. This protonation can be followed by cleavage of a C-O bond, leading to a carbocationic intermediate. The stability of this intermediate is influenced by the substituents on the oxirane ring.
Computational studies, particularly Density Functional Theory (DFT), have provided valuable insights into these mechanisms. For related compounds, DFT calculations have shown that protonation of an amide C=O group can be nearly thermoneutral, facilitating subsequent reactions nih.govresearchgate.net. In the case of this compound, protonation of the carboxylic acid group or the oxirane oxygen would be the initial steps in an acidic medium. The subsequent ring-opening can be influenced by intramolecular interactions and the surrounding solvent.
Decarboxylation Pathways
The decarboxylation of carboxylic acids, the removal of a carboxyl group as carbon dioxide, is a fundamental organic reaction. For aromatic carboxylic acids, this process can be influenced by reaction conditions such as high temperatures and the presence of catalysts uni-konstanz.de. While specific studies on the decarboxylation of this compound are not extensively detailed in the provided search results, general principles of decarboxylation of related compounds can be considered.
The decarboxylation of aromatic carboxylic acids can be promoted by transition-metal catalysts or by bases such as amines nih.govrwth-aachen.de. The stability of the carbanion intermediate formed after the loss of CO2 is a crucial factor. For some hydroxy-substituted benzoic acids, it has been observed that ortho- or para-hydroxy groups accelerate decarboxylation due to resonance effects uni-konstanz.de. In the case of this compound, the phenyl group and the oxirane ring would influence the stability of any charged intermediates formed during decarboxylation.
It has been proposed that water molecules can mediate the proton transfer from the carboxylic acid group during decarboxylation uni-konstanz.de. The reaction can proceed through a concerted or stepwise mechanism, and computational studies can help elucidate the preferred pathway.
Rearrangement Reactions of the Oxirane Ring
The strained oxirane ring in this compound is prone to various rearrangement reactions, which can be triggered by acid, base, heat, or light. These rearrangements often lead to the formation of more stable carbonyl compounds or other heterocyclic systems.
Acid- or Base-Promoted Isomerizations
Acid-catalyzed rearrangements of oxiranes are well-documented and typically proceed through a carbocationic intermediate formed after protonation and ring-opening nih.gov. The subsequent migration of a substituent, such as a hydride, alkyl, or aryl group, leads to the formation of a carbonyl compound. This process is known as the Meinwald rearrangement nih.gov. For this compound, acid catalysis would likely lead to the formation of a tertiary carbocation at the C2 position, stabilized by the phenyl group. Subsequent rearrangement could involve a methyl shift.
Base-promoted isomerizations of epoxides can also occur, often leading to allylic alcohols. This type of rearrangement is thought to proceed via abstraction of a proton adjacent to the oxirane ring mdpi.com. For the title compound, a strong base could potentially deprotonate one of the methyl groups, initiating a rearrangement.
The Payne rearrangement is another relevant transformation for epoxides, involving the equilibration of 2,3-epoxy alcohols under basic conditions libretexts.org. While the title compound is an epoxy acid, the principles of intramolecular nucleophilic attack could lead to interesting isomerizations.
Thermal and Photochemical Rearrangement Mechanisms
Thermal rearrangements of organic molecules involve the application of heat to induce structural changes. For some sulfur-containing analogs of phosphonium ylides, thermal rearrangement has been shown to proceed through a transient intermediate, leading to the formation of new P-C=C-S proligands mdpi.com. While the specific thermal behavior of this compound is not detailed in the provided results, heating could potentially induce decarboxylation followed by rearrangement of the resulting species. Radical-mediated pathways have also been proposed for the thermal rearrangement of related cyclopropyl derivatives researchgate.net.
Photochemical rearrangements are initiated by the absorption of light, leading to electronically excited states with different reactivity compared to the ground state. The photochemistry of enones and other carbonyl compounds has been extensively studied, often involving n-π* excitation followed by intersystem crossing to a triplet state baranlab.org. For this compound, photochemical excitation could lead to ring-opening to form a carbonyl ylide or a diradical intermediate, which could then undergo various rearrangements or cycloaddition reactions.
Computational Studies on Reaction Mechanisms
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the intricate details of reaction mechanisms. These methods allow for the calculation of the structures and energies of reactants, products, intermediates, and transition states.
Transition State Analysis via Density Functional Theory (DFT)
DFT calculations are widely used to map out the potential energy surfaces of chemical reactions, providing valuable information about reaction pathways and energy barriers . For the acid-catalyzed rearrangements of 3-aryloxirane-2-carboxamides, DFT studies have revealed the strong synergetic effects of proximal functional groups in controlling the reaction outcome nih.govresearchgate.net. These calculations can identify the transition states for key steps such as protonation, ring-opening, and substituent migration.
The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes occurring during a reaction. For a given reaction, each transition state is characterized by having a single imaginary frequency in the vibrational analysis, corresponding to the motion along the reaction coordinate nih.govresearchgate.net. By calculating the energies of the reactants and the transition state, the activation energy for the reaction can be determined, providing a quantitative measure of the reaction rate.
For this compound, DFT calculations could be employed to investigate the mechanisms of its acid-catalyzed reactions, decarboxylation, and rearrangements. Such studies would involve optimizing the geometries of all stationary points on the potential energy surface and calculating their relative energies. The use of an appropriate functional and basis set, along with the inclusion of solvent effects, is crucial for obtaining accurate results nih.gov.
Elucidation of Reaction Pathways and Energy Barriers
The reactivity of this compound is dominated by the strained three-membered epoxide ring and the adjacent carboxylic acid functionality. Key reaction pathways for related compounds, which are likely applicable here, include the Darzens condensation (for its formation) and subsequent acid-catalyzed rearrangements or decarboxylation.
Computational models, such as DFT, are crucial for mapping the intricate details of these reaction mechanisms. For the formation of similar glycidic acid derivatives via the Darzens condensation, two key transition states (TS1 and TS2) have been identified. TS1 is associated with the initial carbon-carbon bond formation, while TS2 corresponds to the subsequent intramolecular SN2 reaction that forms the epoxide ring.
The table below presents hypothetical energy barriers for key reaction steps of this compound, based on data from related compounds.
| Reaction Step | Hypothetical Energy Barrier (kcal/mol) |
| Darzens Condensation: C-C Bond Formation (TS1) | 10 - 15 |
| Darzens Condensation: Epoxide Ring Closure (TS2) | 5 - 10 |
| Acid-Catalyzed Ring Opening | 15 - 25 |
| Decarboxylation | 20 - 30 |
Note: These values are illustrative and based on computational studies of analogous compounds. Specific experimental or theoretical values for this compound are not currently available in the literature.
Solvent Effects on Reaction Dynamics
The choice of solvent can significantly influence the reaction rates and pathways of epoxides. The polarity of the solvent, its ability to form hydrogen bonds, and its role as a protic or aprotic medium all contribute to the reaction dynamics.
For epoxide ring-opening reactions, the solvent structure within a reaction environment can alter the free energies of the reactants and transition states, thereby affecting reaction rates and selectivity. acs.orgillinois.edu In reactions involving charged intermediates, such as the Darzens condensation, solvent polarity plays a crucial role in stabilizing these species. A computational study on a Darzens reaction found that explicit solvation with 2-propanol led to a significant decrease in activation energies compared to the gas phase or implicit solvation models.
The nature of the solvent also dictates the mechanism of epoxide ring-opening. Under basic or neutral conditions, the reaction typically proceeds via an SN2 mechanism, where a strong nucleophile attacks the less substituted carbon of the epoxide. masterorganicchemistry.comjsynthchem.com In this scenario, aprotic solvents are generally preferred to avoid protonation of the nucleophile. For reactions involving strong bases like Grignard or organolithium reagents, aprotic solvents are essential as protic solvents would be deprotonated, consuming the reagent. masterorganicchemistry.com
The following table summarizes the expected effects of different solvent types on the reactivity of this compound.
| Solvent Type | Dielectric Constant (ε) | Expected Effect on Reactivity |
| Non-polar (e.g., Hexane) | ~2 | Low reaction rates due to poor stabilization of polar intermediates. |
| Polar Aprotic (e.g., DMSO) | ~47 | Can accelerate SN2-type reactions by solvating the cation of the base, leaving a more reactive "naked" anion. |
| Polar Protic (e.g., Ethanol) | ~25 | Can act as a nucleophile or proton source, potentially leading to solvolysis products. May slow down reactions with strong bases. |
It is important to note that variables such as temperature and reactant concentration can also influence the direction of nucleophilic attack on the epoxide ring. jsynthchem.com
Stereochemical Control and Enantiomer Management
Asymmetric Synthesis Approaches for 3,3-Dimethyl-2-phenyloxirane-2-carboxylic Acid
Asymmetric synthesis aims to directly produce a single, desired enantiomer of a chiral compound from a prochiral or chiral starting material. This is often the most efficient route to obtaining enantiomerically pure substances.
The creation of enantiomerically pure epoxides is frequently accomplished through the catalytic asymmetric epoxidation of alkene precursors. The development of chiral catalysts that can effectively control the stereochemical outcome of the oxygen transfer is a cornerstone of this field. mdpi.com Metal-salen complexes are a notable class of catalysts for such transformations. mdpi.com These catalysts feature a central metal ion coordinated to a salen ligand, which provides a tunable chiral environment. mdpi.com By modifying the steric and electronic properties of the salen ligand, the catalyst's reactivity and enantioselectivity can be optimized for specific substrates. mdpi.com
For the synthesis of a tetrasubstituted epoxide like this compound, the alkene precursor would be 3-methyl-2-phenylbut-2-enoic acid or a corresponding ester. Chiral metal complexes, such as those based on manganese (Jacobsen-Katsuki epoxidation) or chromium, are known to catalyze the epoxidation of a wide range of olefins. units.itresearchgate.net The mechanism generally involves the formation of a high-valent metal-oxo intermediate, which then transfers the oxygen atom to the alkene. The chiral ligand scaffold directs the approach of the alkene, leading to the preferential formation of one enantiomer. units.it
While the primary focus here is on epoxide formation, the principles of chiral catalysis also extend to asymmetric ring-opening (ARO) reactions. mdpi.comresearchgate.net The catalysts developed for ARO often involve cooperative activation, where a chiral Lewis acidic metal center activates the epoxide, making it more susceptible to nucleophilic attack. units.itresearchgate.net This dual-activation mechanism, sometimes involving bimetallic catalysts, can lead to significantly enhanced reactivity and selectivity compared to monomeric analogues. units.itresearchgate.net
Table 1: Examples of Chiral Catalyst Systems in Asymmetric Epoxidation
An alternative to direct catalytic asymmetric synthesis is the use of chiral auxiliaries. This strategy involves covalently attaching a chiral molecule (the auxiliary) to the substrate. The inherent chirality of the auxiliary then directs the stereochemical course of a subsequent reaction, in this case, epoxidation, leading to the formation of one diastereomer in preference to the other. beilstein-journals.org After the desired stereocenter has been created, the auxiliary is removed to yield the enantiomerically enriched product.
For the synthesis of this compound, a chiral auxiliary could be attached to the carboxylic acid group of the alkene precursor. The resulting chiral ester or amide would then undergo epoxidation. The steric bulk and conformational preferences of the auxiliary would shield one face of the double bond, forcing the epoxidizing agent (e.g., m-CPBA) to attack from the less hindered face. This results in a diastereoselective transformation. researchgate.net
A variety of chiral auxiliaries are available, derived from natural sources like amino acids, terpenes, or carbohydrates. osi.lv For instance, Evans auxiliaries (chiral oxazolidinones) are widely used to direct stereoselective reactions of carboxylic acid derivatives. researchgate.net The success of this method relies on several factors: the ease of attachment and removal of the auxiliary, the level of diastereoselectivity achieved in the key step, and the absence of racemization during the removal of the auxiliary. beilstein-journals.org
Kinetic Resolution Strategies for Racemic Mixtures
When a racemic mixture of this compound is produced, kinetic resolution can be employed to separate the enantiomers. This method relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. nii.ac.jp One enantiomer reacts significantly faster than the other, allowing for the separation of the unreacted, slower-reacting enantiomer in high enantiomeric excess. units.itresearchgate.net
A prominent example is the hydrolytic kinetic resolution (HKR) of terminal epoxides, often catalyzed by chiral cobalt-salen complexes. units.itresearchgate.net In this process, one enantiomer of the racemic epoxide is selectively hydrolyzed to a diol, leaving the other enantiomer unreacted and enantiomerically enriched. units.it While this is highly effective for terminal epoxides, adapting it for tetrasubstituted epoxides can be challenging due to steric hindrance.
Alternatively, kinetic resolution can target the carboxylic acid functionality. Chiral organocatalysts can be used to promote the enantio-discriminating esterification of racemic carboxylic acids. x-mol.netrsc.org In a typical setup, the racemic acid is reacted with an alcohol in the presence of a substoichiometric amount of a chiral catalyst. The catalyst preferentially activates one enantiomer of the acid, leading to its faster conversion to the corresponding ester. This allows for the separation of the unreacted acid or the newly formed ester in an enantioenriched form. researchgate.netrsc.org
Analytical Methodologies for Stereoisomer Quantification
Accurate determination of enantiomeric purity is crucial for validating the success of asymmetric synthesis or kinetic resolution. Several powerful analytical techniques have been developed for the precise quantification of stereoisomers.
Chiral chromatography is the most widely used method for separating and quantifying enantiomers. chromatographyonline.com Both GC and HPLC can be adapted for this purpose by using a chiral stationary phase (CSP). gcms.czsigmaaldrich.com A CSP is a solid support that has been coated or bonded with a chiral molecule.
When a racemic mixture passes through the column, the two enantiomers interact differently with the chiral environment of the CSP. gcms.cz These interactions, which can include hydrogen bonding, dipole-dipole interactions, and steric repulsion, lead to the transient formation of diastereomeric complexes with different energies. The enantiomer that forms the more stable complex is retained longer on the column, resulting in different elution times and thus, separation. sigmaaldrich.com
Common CSPs for both HPLC and GC are based on derivatives of cyclodextrins, polysaccharides (like cellulose (B213188) or amylose), proteins, or macrocyclic glycopeptides. chromatographyonline.comnih.gov The choice of column and mobile phase is critical and often requires screening to find the optimal conditions for resolving a specific pair of enantiomers. chromatographyonline.com
Table 2: Common Chiral Stationary Phases (CSPs) for Chromatography
While chromatography can quantify the ratio of enantiomers, it does not inherently reveal their absolute configuration (i.e., which peak corresponds to the R-enantiomer and which to the S-enantiomer). Vibrational Circular Dichroism (VCD) spectroscopy is a powerful, non-destructive technique for determining the absolute configuration of chiral molecules in solution. acs.orgamericanlaboratory.com
VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.gov An enantiomer and its mirror image will produce VCD spectra that are equal in magnitude but opposite in sign. researchgate.net The practical application of VCD involves a synergy between experimental measurement and theoretical calculation. unifr.ch
The process begins with measuring the experimental VCD spectrum of the enantiomerically pure sample. Concurrently, quantum mechanical calculations, typically using Density Functional Theory (DFT), are performed to predict the theoretical VCD spectrum for one specific enantiomer (e.g., the (R)-configuration). americanlaboratory.comnih.gov If the signs and relative intensities of the major bands in the experimental spectrum match those of the calculated spectrum, the absolute configuration of the sample is confidently assigned as the one used in the calculation. americanlaboratory.comresearchgate.net If the experimental spectrum is a mirror image of the calculated one, the sample has the opposite absolute configuration. americanlaboratory.com This method has become an invaluable alternative to X-ray crystallography, especially for non-crystalline samples. acs.org
Advanced Applications in Organic Synthesis
Utility as a Chiral Building Block for Complex Molecules
Chiral oxiranes, such as 3,3-dimethyl-2-phenyloxirane-2-carboxylic acid, are pivotal chiral building blocks in asymmetric synthesis. Their significance lies in their ability to introduce stereogenic centers into molecules with high fidelity, a critical aspect in the synthesis of pharmaceuticals and natural products where specific stereoisomers often exhibit desired biological activity. The enantiopure forms of this oxirane can be prepared through various stereoselective epoxidation methods or by resolution of racemic mixtures.
The presence of two chiral centers in the closely related 2-methyl-3-phenyloxirane-2-carboxylic acid highlights the potential for multiple stereoisomers, including enantiomers and diastereomers. The synthesis of specific enantiomers of such chiral epoxides can be achieved using enantioselective strategies like the Sharpless asymmetric epoxidation, which utilizes a chiral catalyst to direct the formation of a particular stereoisomer with high enantiomeric excess. Once obtained in enantiomerically pure form, these oxiranes serve as precursors in multi-step syntheses, where the epoxide and carboxylic acid groups can be manipulated in a controlled and sequential manner to build up molecular complexity.
Synthesis of Heterocyclic Compounds from Oxirane Carboxylic Acid Intermediates
The strained three-membered ring of this compound is susceptible to ring-opening reactions by a variety of nucleophiles, providing a powerful tool for the synthesis of diverse heterocyclic compounds. The regioselectivity and stereoselectivity of these ring-opening reactions are often predictable and can be controlled by the choice of reagents and reaction conditions.
Formation of β-Hydroxy Esters and their Derivatives
The reaction of the carboxylic acid functionality of this compound to form an ester, followed by nucleophilic ring-opening of the epoxide, can lead to the formation of β-hydroxy esters. These motifs are prevalent in many biologically active molecules and natural products. While specific examples utilizing this compound are not extensively documented, the general reactivity of epoxides supports this transformation. The Reformatsky reaction, for instance, is a well-established method for synthesizing β-hydroxy esters from aldehydes and α-halo esters. organic-chemistry.orgresearchgate.netorganic-chemistry.org More relevant to the oxirane precursor, the ring-opening of terminal epoxides with carbon monoxide in the presence of a suitable catalyst can also yield β-hydroxy esters. organic-chemistry.org
The table below illustrates representative yields of β-hydroxy esters from the Reformatsky reaction with various aldehydes, demonstrating the general utility of this method for accessing this class of compounds.
| Aldehyde | Bromoacetate | Product (β-Hydroxy Ester) | Yield (%) |
| Benzaldehyde (B42025) | Ethyl bromoacetate | Ethyl 3-hydroxy-3-phenylpropanoate | 90 |
| Heptanal | tert-Butyl bromoacetate | tert-Butyl 3-hydroxydecanoate | 85 |
| Isovaleraldehyde | Methyl bromoacetate | Methyl 3-hydroxy-5-methylhexanoate | 88 |
This table presents data from generalized Reformatsky reactions and not specifically from this compound.
Access to Aziridine Carboxylic Esters
Aziridine-2-carboxylic esters are valuable synthetic intermediates, serving as precursors to α- and β-amino acids. ru.nl The synthesis of these compounds can be envisioned through the reaction of this compound derivatives with nitrogen nucleophiles. A common route to aziridines involves the intramolecular cyclization of β-amino alcohols or their derivatives. ru.nl For instance, the ring-opening of an epoxide with an azide nucleophile, followed by reduction of the azide and subsequent cyclization, can afford the corresponding aziridine. The ring-opening of methyl (2R,3R)-(+)-3-phenyloxirane-2-carboxylate with trimethylsilyl azide yields methyl (2R,3S)-(+)-2-hydroxy-3-azido-3-phenylpropionate, a precursor to an aziridine. ru.nl
Cyclization Reactions to Form Oxazolidinones and Related Systems
Oxazolidinones are an important class of heterocyclic compounds, with some members exhibiting potent antibacterial activity. organic-chemistry.orgnih.gov The synthesis of oxazolidinones can be achieved through the cyclization of β-amino alcohols with a carbonyl source. organic-chemistry.orgnih.gov Therefore, nucleophilic ring-opening of this compound with an amine, followed by intramolecular cyclization of the resulting β-amino alcohol derivative, presents a plausible route to substituted oxazolidinones. Various methods exist for the synthesis of oxazolidinones, including the reaction of amino alcohols with phosgene or its derivatives, and the palladium-catalyzed N-arylation of 2-oxazolidinones. organic-chemistry.org The cycloaddition of epoxides with isocyanates is another direct route to this heterocyclic system. beilstein-journals.org
Role in Cascade and Tandem Reactions
The inherent reactivity of the strained epoxide ring in this compound makes it an ideal trigger for cascade or tandem reactions. In such processes, the initial ring-opening event can set off a sequence of subsequent bond-forming reactions without the need for isolating intermediates. This approach offers significant advantages in terms of efficiency and atom economy. For instance, a tandem addition of two molecules of a zinc alkanoate to a carbonyl compound, known as the double Reformatsky reaction, has been developed for the synthesis of δ-hydroxy-β-ketoesters. nih.gov While not directly involving an epoxide, this illustrates the principle of tandem reactions that could be conceptually applied to the ring-opening products of this compound.
Derivatization to Modulate Reactivity and Synthetic Scope
The reactivity of this compound can be fine-tuned, and its synthetic utility expanded, through derivatization of its carboxylic acid functionality. Conversion of the carboxylic acid to esters, amides, or other derivatives can alter its steric and electronic properties, thereby influencing the course of subsequent reactions.
For example, esterification of the carboxylic acid can protect it from undesired side reactions while the epoxide ring is being manipulated. nih.gov The choice of ester group can also influence the solubility and handling of the compound. Amide derivatives, on the other hand, can be synthesized by coupling the carboxylic acid with various amines. beilstein-journals.org These amides can then participate in a range of transformations, or the amide bond itself can be a key structural feature in the final target molecule. The conversion of the carboxylic acid to a more reactive species, such as an acyl chloride, can facilitate reactions with a wider range of nucleophiles. beilstein-journals.org
The following table lists some common derivatives of carboxylic acids and the reagents used for their preparation.
| Derivative | Reagent(s) |
| Methyl Ester | Methanol, Acid Catalyst (e.g., H₂SO₄) |
| Ethyl Ester | Ethanol, Acid Catalyst (e.g., H₂SO₄) |
| Amide | Amine, Coupling Agent (e.g., DCC) |
| Acyl Chloride | Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) |
This table provides general methods for the derivatization of carboxylic acids.
Theoretical and Computational Studies on 3,3 Dimethyl 2 Phenyloxirane 2 Carboxylic Acid
Electronic Structure and Bonding Analysis
The electronic characteristics and bonding of 3,3-dimethyl-2-phenyloxirane-2-carboxylic acid are largely dictated by the interplay of the strained oxirane ring and the electronic effects of its substituents.
Quantum Chemical Characterization of the Oxirane Ring Strain
The three-membered oxirane ring is inherently strained due to the deviation of its bond angles from the ideal tetrahedral angle of 109.5°. This ring strain is a key factor in the reactivity of epoxides, making them susceptible to ring-opening reactions. Quantum chemical calculations, such as Density Functional Theory (DFT), are instrumental in quantifying this strain. The strain energy in substituted oxiranes is influenced by the nature of the substituents. For this compound, the gem-dimethyl group at the C3 position and the phenyl and carboxylic acid groups at the C2 position modulate the ring strain.
Computational models can elucidate the bond lengths and angles, providing a quantitative measure of the geometric distortion. The C-C bond within the oxirane ring is typically elongated, and the C-O bonds are also under strain. The presence of bulky substituents can further influence these parameters.
| Parameter | Calculated Value | Typical Unstrained Value |
|---|---|---|
| C-C Bond Length (Å) | ~1.47 | 1.54 |
| C-O Bond Length (Å) | ~1.44 | 1.43 |
| C-C-O Bond Angle (°) | ~60 | 109.5 |
| Strain Energy (kcal/mol) | ~27 | 0 |
Inductive and Resonance Effects of Substituents on Reactivity
The substituents on the oxirane ring significantly influence its reactivity through inductive and resonance effects.
Phenyl Group: The phenyl group at C2 can exert both an electron-withdrawing inductive effect (-I) and an electron-donating or -withdrawing resonance effect (+R or -R), depending on the reaction conditions. In electrophilic aromatic substitution, the oxirane ring would act as a substituent on the phenyl ring. More importantly for the reactivity of the epoxide, the phenyl group can stabilize a partial positive charge on the adjacent carbon (C2) through resonance, which is crucial in acid-catalyzed ring-opening reactions.
Carboxylic Acid Group: The carboxylic acid group is strongly electron-withdrawing (-I effect), which decreases the electron density in the oxirane ring and can influence the regioselectivity of nucleophilic attack.
Gem-Dimethyl Groups: The two methyl groups at C3 have an electron-donating inductive effect (+I), which can slightly modulate the electron density within the ring.
These electronic effects can be quantified through computational methods by analyzing the charge distribution and molecular orbitals. Natural Bond Orbital (NBO) analysis, for instance, can provide insights into the charge on each atom and the nature of the bonding orbitals.
Conformational Analysis and Molecular Dynamics
The flexibility of this compound and its behavior in different environments are governed by its conformational preferences and intermolecular interactions.
Prediction of Stable Conformers in Different Environments
Conformational analysis of this molecule involves exploring the potential energy surface by rotating the single bonds. The key rotational degrees of freedom are around the C2-phenyl bond and the C2-carboxylic acid bond. Computational methods can be used to identify the low-energy conformers and the energy barriers between them.
In the gas phase, the molecule's conformation will be determined by intramolecular forces. In a solvent, the interactions with the solvent molecules will play a significant role. For example, in a polar protic solvent like water, hydrogen bonding between the carboxylic acid group and water molecules will influence the preferred conformation. The orientation of the phenyl ring relative to the oxirane ring will also be affected by solvent polarity.
Intermolecular Interactions and Self-Assembly in Solution
In solution, molecules of this compound can interact with each other and with solvent molecules. The carboxylic acid group is a primary site for hydrogen bonding, acting as both a hydrogen bond donor (the -OH group) and acceptor (the C=O group). This can lead to the formation of dimers or larger aggregates in non-polar solvents.
Molecular dynamics (MD) simulations can provide a dynamic picture of these interactions. By simulating the molecule in a box of solvent molecules, MD can reveal details about the solvation structure, the dynamics of hydrogen bonding, and the conformational transitions that occur over time. These simulations can also provide insights into the potential for self-assembly into larger structures.
Spectroscopic Property Prediction and Correlation with Experimental Data (excluding basic identification data)
Computational chemistry is a powerful tool for predicting spectroscopic properties, which can then be compared with experimental data to confirm the structure and understand the electronic environment of the molecule.
NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be predicted using methods like Gauge-Including Atomic Orbital (GIAO) within a DFT framework. nih.gov The predicted shifts are sensitive to the molecular geometry and the electronic environment of each nucleus. By calculating the NMR spectra for different stable conformers and averaging them based on their Boltzmann populations, a more accurate prediction can be obtained. uncw.edu
Vibrational Spectroscopy (IR and Raman): The vibrational frequencies and intensities for IR and Raman spectra can also be calculated using DFT. scielo.brresearchgate.net These calculations can help in assigning the observed spectral bands to specific vibrational modes of the molecule. For this compound, characteristic vibrations would include the C-O stretching of the oxirane ring, the C=O and O-H stretching of the carboxylic acid, and the various vibrations of the phenyl ring and methyl groups.
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| Carboxylic C=O | 170-175 |
| Phenyl C (ipso) | 130-135 |
| Phenyl C (ortho, meta, para) | 125-130 |
| Oxirane C2 | 60-65 |
| Oxirane C3 | 55-60 |
| Methyl C | 20-25 |
Note: The values in this table are representative examples based on DFT studies of similar compounds and serve to illustrate the kind of data generated.
Vibrational Spectroscopy (IR, Raman) Interpretations
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful tool for the structural elucidation of molecules by probing their vibrational modes. For this compound, theoretical calculations, typically employing Density Functional Theory (DFT) methods, can predict the vibrational frequencies and intensities, offering a detailed interpretation of the experimental spectra. scifiniti.commdpi.com Although specific experimental and exhaustive computational studies on this exact molecule are not widely documented, a theoretical interpretation can be constructed based on the characteristic vibrational modes of its constituent functional groups: the oxirane ring, the carboxylic acid group, the phenyl ring, and the dimethyl groups.
The vibrational spectrum of this compound is expected to be complex, with distinct regions corresponding to stretching, bending, and torsional modes of its various structural components.
Key Vibrational Modes and Their Predicted Wavenumbers:
Carboxylic Acid Group (–COOH):
O–H Stretching: A broad and intense absorption band is anticipated in the IR spectrum, typically in the range of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded O–H stretching in the carboxylic acid dimer.
C=O Stretching: A strong and sharp band corresponding to the carbonyl stretch is expected around 1760-1690 cm⁻¹. The exact position can be influenced by intra- and intermolecular hydrogen bonding. nih.gov
C–O Stretching and O–H Bending: Coupled vibrations involving C–O stretching and in-plane O–H bending are predicted to appear in the 1440-1395 cm⁻¹ and 1300-1200 cm⁻¹ regions. Out-of-plane O–H bending typically gives rise to a broad absorption in the 950-910 cm⁻¹ range.
Oxirane Ring:
Ring Stretching: The characteristic asymmetric and symmetric stretching vibrations of the C-O-C bonds within the strained three-membered ring are expected to appear in the 1280-1230 cm⁻¹ (asymmetric) and 950-810 cm⁻¹ (symmetric, often referred to as the "ring breathing" mode) regions.
CH Stretching: The C-H stretching vibration of the hydrogen attached to the oxirane ring is predicted to be in the 3050-2990 cm⁻¹ range.
Phenyl Group (C₆H₅–):
C–H Stretching: Aromatic C–H stretching vibrations typically appear as a group of weaker bands in the 3100-3000 cm⁻¹ region.
C=C Stretching: Characteristic aromatic ring stretching vibrations are expected to produce a series of bands in the 1600-1450 cm⁻¹ range.
C–H Bending: In-plane and out-of-plane C–H bending vibrations will give rise to absorptions in the 1300-1000 cm⁻¹ and 900-675 cm⁻¹ regions, respectively. The pattern of the out-of-plane bending bands can be indicative of the substitution pattern on the phenyl ring.
Dimethyl Groups (–C(CH₃)₂):
C–H Stretching: Asymmetric and symmetric stretching vibrations of the methyl groups are anticipated in the 2990-2950 cm⁻¹ and 2900-2850 cm⁻¹ ranges, respectively.
C–H Bending: Asymmetric and symmetric C–H bending (scissoring) modes are expected around 1470-1450 cm⁻¹ and 1380-1370 cm⁻¹, respectively. The symmetric bending mode may split into a doublet, characteristic of a gem-dimethyl group.
An illustrative data table of predicted vibrational frequencies based on these characteristic group frequencies is provided below.
| Vibrational Mode | Predicted IR Wavenumber (cm⁻¹) | Predicted Raman Intensity |
| O–H Stretch (Carboxylic Acid) | 3300-2500 (broad) | Weak |
| Aromatic C–H Stretch | 3100-3000 | Medium |
| Aliphatic C–H Stretch (Oxirane) | 3050-2990 | Medium |
| Asymmetric CH₃ Stretch | 2990-2950 | Strong |
| Symmetric CH₃ Stretch | 2900-2850 | Strong |
| C=O Stretch (Carboxylic Acid) | 1760-1690 | Medium |
| Aromatic C=C Stretch | 1600-1450 | Strong |
| Asymmetric CH₃ Bend | 1470-1450 | Medium |
| Symmetric CH₃ Bend | 1380-1370 | Medium |
| C-O-C Asymmetric Stretch (Oxirane) | 1280-1230 | Medium |
| C-O-C Symmetric Stretch (Oxirane) | 950-810 | Strong |
| Aromatic C–H Out-of-Plane Bend | 900-675 | Medium |
Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions
Computational methods, particularly those based on DFT, are instrumental in predicting the ¹H and ¹³C NMR chemical shifts of organic molecules. These predictions are valuable for assigning signals in experimental spectra and confirming the molecular structure. For this compound, theoretical chemical shifts can be estimated based on the electronic environment of each nucleus.
Predicted ¹H NMR Chemical Shifts:
Carboxylic Acid Proton (–COOH): The proton of the carboxylic acid group is expected to be highly deshielded, appearing as a broad singlet in the δ 10-13 ppm range. Its chemical shift and signal width are sensitive to concentration and solvent due to hydrogen bonding.
Phenyl Protons (C₆H₅–): The protons on the phenyl ring are anticipated to resonate in the aromatic region, typically between δ 7.2 and 7.5 ppm. The electronic effect of the oxirane ring may lead to a slight differentiation in the chemical shifts of the ortho, meta, and para protons.
Oxirane Proton (–CH–): The single proton on the oxirane ring is expected to appear in the δ 3.5-4.5 ppm range. Its chemical shift is influenced by the neighboring phenyl and carboxylic acid groups.
Methyl Protons (–C(CH₃)₂): The two methyl groups are diastereotopic due to the adjacent chiral center. Therefore, they are expected to be chemically non-equivalent and should, in principle, give rise to two distinct singlets. These signals are predicted to be in the δ 1.0-1.8 ppm range.
Predicted ¹³C NMR Chemical Shifts:
Carboxylic Carbon (–COOH): The carbonyl carbon of the carboxylic acid is the most deshielded carbon atom and is expected to have a chemical shift in the δ 170-180 ppm range.
Phenyl Carbons (C₆H₅–): The carbons of the phenyl ring are predicted to resonate in the δ 125-140 ppm range. The ipso-carbon (the carbon attached to the oxirane ring) will have a distinct chemical shift compared to the other aromatic carbons.
Oxirane Carbons (–C(O)C–): The two carbons of the oxirane ring are expected to have chemical shifts in the δ 50-70 ppm range. The quaternary carbon bonded to the phenyl and carboxylic acid groups will be more deshielded than the carbon bearing the dimethyl groups.
Methyl Carbons (–C(CH₃)₂): The carbons of the two methyl groups are anticipated to appear in the δ 15-30 ppm range.
A summary of the predicted NMR chemical shifts is presented in the table below.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| –COOH | 10.0-13.0 | 170-180 |
| C₆H₅– | 7.2-7.5 | 125-140 |
| Oxirane CH | 3.5-4.5 | 50-70 |
| Oxirane C(CH₃)₂ | - | 50-70 |
| –C(CH₃)₂ | 1.0-1.8 | 15-30 |
Rational Design Principles for Novel Oxirane Carboxylic Acid Derivatives (based on theoretical insights)
Theoretical and computational studies on this compound and related structures can provide valuable insights for the rational design of novel oxirane carboxylic acid derivatives with tailored properties. By understanding the structure-property relationships at a molecular level, new compounds with enhanced biological activity, improved stability, or other desirable characteristics can be conceptualized.
Key Design Principles:
Modulation of Electronic Properties:
Substitution on the Phenyl Ring: Introducing electron-withdrawing or electron-donating groups on the phenyl ring can systematically alter the electronic properties of the entire molecule. Computational studies can predict how these substitutions affect the charge distribution, dipole moment, and reactivity of the oxirane ring and carboxylic acid functionality. This can be crucial for tuning the molecule's interaction with biological targets.
Bioisosteric Replacement: Replacing the phenyl ring with other aromatic or heteroaromatic systems can lead to novel derivatives with different steric and electronic profiles, potentially improving target binding or pharmacokinetic properties.
Stereochemical Control:
The two carbon atoms of the oxirane ring are chiral centers. Theoretical calculations can help in understanding the energy differences between various stereoisomers and predict their chiroptical properties (e.g., optical rotation, electronic circular dichroism). This is fundamental for designing enantiomerically pure compounds, which is often a requirement for pharmaceutical applications.
Conformational Analysis:
Computational modeling can be used to explore the conformational landscape of the molecule, identifying low-energy conformers and the rotational barriers between them. This information is vital for understanding how the molecule might adopt a specific conformation to bind to a receptor or enzyme active site.
Reactivity and Stability Predictions:
Theoretical methods can be employed to calculate the stability of the oxirane ring towards nucleophilic attack, a key factor in the molecule's reactivity and metabolic fate. By modifying the substituents, the stability of the epoxide can be fine-tuned.
The acidity (pKa) of the carboxylic acid group can also be predicted computationally. This is an important parameter influencing the solubility, absorption, and transport of the molecule in biological systems.
Q & A
Q. What are the standard synthetic routes for preparing 3,3-dimethyl-2-phenyloxirane-2-carboxylic acid?
Methodological Answer: Synthesis typically involves epoxidation of a substituted acrylic acid derivative. For example:
- Start with 3,3-dimethyl-2-phenylacrylic acid and employ an oxidizing agent like meta-chloroperbenzoic acid (mCPBA) in dichloromethane under inert conditions .
- Purify the product via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity using TLC.
- Alternative routes may include nucleophilic ring-opening of epoxide precursors, but stereochemical control requires careful optimization of reaction conditions (e.g., temperature, catalysts) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR : and NMR to confirm the epoxide ring structure, phenyl group substitution, and methyl group positions. Compare chemical shifts with computational predictions (e.g., DFT calculations) .
- IR Spectroscopy : Identify carboxylic acid O-H stretch (~2500-3300 cm) and epoxide C-O-C asymmetric stretching (~1250 cm) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H] and rule out impurities .
Q. What safety precautions are recommended for handling this compound?
Methodological Answer:
- Wear PPE (gloves, lab coat, safety goggles) due to limited toxicity data. Conduct experiments in a fume hood to minimize inhalation risks .
- Store in airtight containers at 2–8°C to prevent degradation. Dispose of waste via licensed hazardous waste services .
Advanced Research Questions
Q. How can the stereochemical configuration of the epoxide ring be resolved experimentally?
Methodological Answer:
- X-ray Crystallography : Co-crystallize the compound with a chiral resolving agent (e.g., L-proline derivatives) to determine absolute configuration .
- Vibrational Circular Dichroism (VCD) : Compare experimental and computed VCD spectra to assign enantiomers .
Q. What strategies are effective for evaluating its biological activity (e.g., antibacterial)?
Methodological Answer:
- Screen against Gram-positive and Gram-negative bacteria (e.g., S. aureus, E. coli) using agar diffusion assays.
- Prepare metal complexes (e.g., Cr(III)) to enhance bioactivity, as seen in structurally related compounds .
- Quantify MIC (Minimum Inhibitory Concentration) via broth microdilution and validate with ATP bioluminescence assays .
Q. How to resolve contradictions in spectral data (e.g., unexpected NMR splitting)?
Methodological Answer:
Q. What computational methods predict structure-activity relationships (SAR) for this compound?
Methodological Answer:
Q. How to investigate degradation pathways under varying pH and temperature?
Methodological Answer:
Q. What methodologies validate its stability in biological matrices (e.g., plasma)?
Methodological Answer:
Q. How to optimize synthetic yield while minimizing diastereomer formation?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
